molecular formula C8H10ClN5S B14928386 5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine

5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B14928386
M. Wt: 243.72 g/mol
InChI Key: GRLNPGOKZPECJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-methylamine is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups, a thiadiazole ring, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-methylamine typically involves the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone, followed by chlorination to introduce the chlorine substituent.

    Formation of the Thiadiazole Ring: The next step involves the formation of the thiadiazole ring. This can be accomplished by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Coupling of the Pyrazole and Thiadiazole Rings: The pyrazole and thiadiazole rings are then coupled together using a suitable coupling reagent, such as phosphorus oxychloride, under controlled conditions.

    Introduction of the Methylamine Group: Finally, the methylamine group is introduced through a nucleophilic substitution reaction using methylamine and a suitable leaving group.

Industrial Production Methods

In an industrial setting, the production of N-[5-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-methylamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine substituent on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.

    Substitution: Amines, thiols; polar solvents, elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-[5-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-methylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[5-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-methylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

N-[5-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-methylamine can be compared with other similar compounds, such as:

    N-[5-(4-Chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-methylamine: Lacks the dimethyl substituents on the pyrazole ring.

    N-[5-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-methylamine: Contains a bromine substituent instead of chlorine.

    N-[5-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-ethylamine: Contains an ethylamine group instead of a methylamine group.

The uniqueness of N-[5-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]-N-methylamine lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H10ClN5S

Molecular Weight

243.72 g/mol

IUPAC Name

5-(4-chloro-1,5-dimethylpyrazol-3-yl)-N-methyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H10ClN5S/c1-4-5(9)6(13-14(4)3)7-11-12-8(10-2)15-7/h1-3H3,(H,10,12)

InChI Key

GRLNPGOKZPECJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C2=NN=C(S2)NC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.